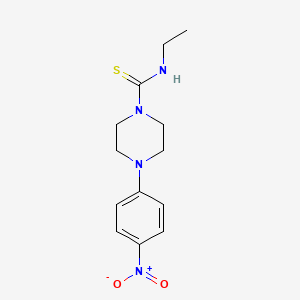
N-ethyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-ethyl-4-(4-nitrophenyl)-1-piperazinecarbothioamide, commonly known as ENPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ENPT is a piperazine derivative that exhibits promising pharmacological properties, making it a potential candidate for drug development.
Mécanisme D'action
ENPT exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways. Studies have shown that ENPT inhibits the activity of matrix metalloproteinases (MMPs), which are involved in cancer progression and inflammation. Additionally, ENPT has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the pathogenesis of Alzheimer's disease. ENPT also modulates the activity of various signaling pathways, including the MAPK/ERK and NF-κB pathways, to exert its anti-inflammatory effects.
Biochemical and Physiological Effects:
ENPT has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. ENPT inhibits MMPs, which play a crucial role in tumor invasion and metastasis. Additionally, ENPT suppresses the production of inflammatory cytokines, such as TNF-α and IL-6, to exert its anti-inflammatory effects. ENPT also reduces oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
ENPT has several advantages for lab experiments, including its high purity and yield, well-established synthesis method, and promising pharmacological properties. However, ENPT also has limitations, including its potential toxicity and limited studies on its pharmacokinetics and pharmacodynamics.
Orientations Futures
ENPT has shown promising potential for drug development, and future directions for research could focus on the following areas:
1. Conducting preclinical studies to evaluate the pharmacokinetics and pharmacodynamics of ENPT.
2. Investigating the potential of ENPT as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases.
3. Developing ENPT derivatives with improved pharmacological properties and reduced toxicity.
4. Studying the molecular mechanisms underlying the pharmacological effects of ENPT.
5. Investigating the potential of ENPT as a drug delivery system for targeted therapy.
Conclusion:
In conclusion, ENPT is a promising chemical compound that exhibits potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. ENPT exerts its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways, and it exhibits anti-cancer, anti-inflammatory, and neuroprotective effects. Despite its potential advantages, ENPT also has limitations, including its potential toxicity and limited studies on its pharmacokinetics and pharmacodynamics. Future research directions could focus on evaluating the pharmacological properties of ENPT, developing ENPT derivatives, and investigating the molecular mechanisms underlying its pharmacological effects.
Applications De Recherche Scientifique
ENPT has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that ENPT exhibits anti-cancer effects by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. Additionally, ENPT has been found to possess anti-inflammatory properties by suppressing the production of inflammatory cytokines. In neurodegenerative diseases, ENPT has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-ethyl-4-(4-nitrophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-2-14-13(20)16-9-7-15(8-10-16)11-3-5-12(6-4-11)17(18)19/h3-6H,2,7-10H2,1H3,(H,14,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPMUBGPEDASCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



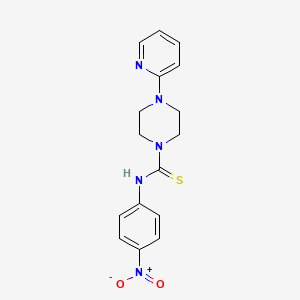

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-ethoxyphenyl 2-chlorobenzoate](/img/structure/B3962787.png)
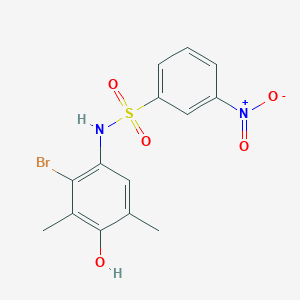
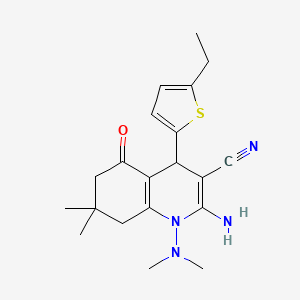
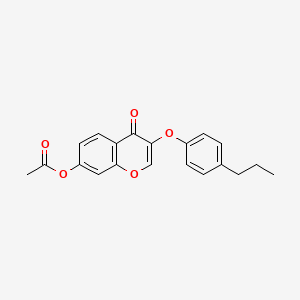
![1-ethyl-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3962843.png)
![dimethyl 4-[4-(allyloxy)-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3962853.png)
![diisopropyl {anilino[2-(trifluoromethyl)phenyl]methyl}phosphonate](/img/structure/B3962857.png)
![2-[benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate hydrochloride](/img/structure/B3962864.png)
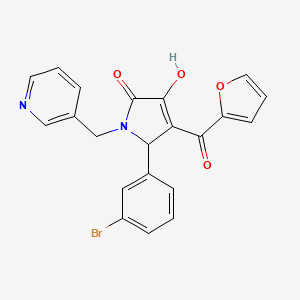
![2-{[(4-fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B3962874.png)
![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962882.png)
![{1-[4-(benzoylamino)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-5-yl}methyl benzoate](/img/structure/B3962890.png)